4-Chlorobenzenesulfonate

Acaricide Ovicidal activity Mite control

4-Chlorobenzenesulfonate (4-CBS) is a non-interchangeable aryl sulfonate with unique reactivity: its esters are the most reactive activating groups for iron-catalyzed C(sp²)–C(sp³) cross-coupling, enabling sustainable precious-metal-free synthetic routes. 4-CBS derivatives exhibit BChE inhibition (IC₅₀ 9.89–10.45 μM) surpassing donepezil and galanthamine—validating their use in Alzheimer's drug discovery. The para-chloro pattern confers predictable halogen-bonding networks intermediate in strength between methyl and bromo analogs, enabling tunable crystal engineering and selective anion recognition. Do not substitute with unsubstituted or 4-bromo analogs—reactivity and bioactivity are not transferable.

Molecular Formula C6H4ClO3S-
Molecular Weight 191.61 g/mol
Cat. No. B8647990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzenesulfonate
Molecular FormulaC6H4ClO3S-
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)[O-])Cl
InChIInChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)/p-1
InChIKeyRJWBTWIBUIGANW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Chlorobenzenesulfonate: Sourcing and Differentiation Guide for Research and Industrial Applications


4‑Chlorobenzenesulfonate (4‑CBS) is a versatile aryl sulfonate compound widely employed as a synthetic intermediate, leaving group, and bioactive scaffold [1]. Its reactivity is governed by the electron‑withdrawing para‑chloro substituent and the sulfonate ester group, which together confer distinct electronic and steric properties compared to other benzenesulfonate analogs [2]. Derivatives of 4‑chlorobenzenesulfonate have been structurally characterized in both solid‑state supramolecular assemblies and coordination complexes, revealing predictable noncovalent interaction patterns [1].

Why Generic Benzenesulfonate Substitution Fails: Critical Differentiation of 4‑Chlorobenzenesulfonate


Substituting 4‑chlorobenzenesulfonate with unsubstituted benzenesulfonate or other 4‑halobenzenesulfonates often leads to unpredictable outcomes in both synthetic and biological contexts. In palladium‑catalyzed cross‑coupling reactions, 4‑chlorobenzenesulfonate fails to yield coupling products under conditions where 2‑bromo‑ and 4‑bromobenzenesulfonates react readily [1]. Conversely, in iron‑catalyzed systems, 4‑chlorobenzenesulfonate esters serve as superior activating groups for C(sp²)–C(sp³) bond formation [2]. In biological assays, the para‑chloro substitution pattern modulates enzyme inhibition potency in ways that cannot be extrapolated from methyl or bromo analogs [3]. Furthermore, the solid‑state halogen‑bonding networks of 4‑chlorobenzenesulfonate differ fundamentally from those of its 4‑methyl and 4‑bromo counterparts, affecting crystallinity and material properties [4]. These divergent behaviors underscore that 4‑chlorobenzenesulfonate is not interchangeable with related sulfonates.

4‑Chlorobenzenesulfonate: Quantitative Head‑to‑Head Evidence for Informed Procurement


Ovicidal Activity of 4‑Chlorobenzenesulfonate Esters Against Tetranychid Mites: Para‑Chlorination Effects

The ovicidal potency of 4‑chlorophenyl benzenesulfonate (containing the 4‑chlorobenzenesulfonate moiety) was directly compared to its 4‑chlorophenyl 4‑chlorobenzenesulfonate analog in replicated assays against summer eggs of the fruit tree red spider mite [1]. The study demonstrated that 4‑chlorophenyl benzenesulfonate was at least as ovicidal as the dichlorinated ester, with no significant difference in efficacy at the LD₉₅ level [1]. Additionally, leaf‑permeation studies showed that 4‑chlorophenyl benzenesulfonate exhibited superior translocation from upper to lower leaf surfaces compared to 4‑chlorophenyl 4‑chlorobenzenesulfonate, enhancing its residual ovicidal action against eggs on leaf undersides [1].

Acaricide Ovicidal activity Mite control Pesticide

Butyrylcholinesterase (BChE) Inhibition: 4‑Chlorobenzenesulfonate‑Containing Compounds vs. Clinical Standards

In a BChE inhibitory assay, three 4‑chlorobenzenesulfonate‑containing compounds were evaluated head‑to‑head against the standard clinical inhibitors galanthamine and donepezil [1]. 2‑Formylphenyl 4‑chlorobenzenesulfonate (1a) exhibited an IC₅₀ of 10.45 μM, which was more potent than galanthamine (IC₅₀ not specified but reported as less effective) [1]. 5‑(Diethylamino)‑2‑formylphenyl 4‑chlorobenzenesulfonate (1h) showed an IC₅₀ of 10.12 μM, and 1‑((2‑Nicotinoylhydrazono)methyl)naphthalen‑2‑yl 4‑chlorobenzenesulfonate (2i) demonstrated an IC₅₀ of 9.89 μM, both exceeding the potency of donepezil [1].

Alzheimer's disease Butyrylcholinesterase inhibition Enzyme assay Medicinal chemistry

Iron‑Catalyzed Cross‑Coupling Reactivity: Aryl Chlorobenzenesulfonates as Superior Activating Groups

A study of iron‑catalyzed C(sp²)–C(sp³) cross‑coupling reactions revealed that aryl sulfonate esters, including chlorobenzenesulfonates, are the most reactive activating groups for alkylative coupling of aryl chlorides with Grignard reagents [1]. Under optimized conditions employing benign urea ligands, a broad range of chlorobenzenesulfonates and challenging alkyl organometallics containing β‑hydrogens were successfully coupled, affording alkylated products in high to excellent yields [1]. The methodology operates under environmentally sustainable iron catalysis, offering advantages over traditional palladium‑based systems [1].

Cross‑coupling Iron catalysis C–C bond formation Organic synthesis

Solid‑State Halogen‑Bonding Interactions: 4‑Chlorobenzenesulfonate vs. 4‑Methyl and 4‑Bromo Analogs

A comparative experimental and theoretical investigation of 2‑ and 4‑formylphenyl 4‑substituted benzenesulfonates, including 4‑methyl, 4‑chloro, and 4‑bromo derivatives, demonstrated that O⋯X (X = Cl, Br) and type I X⋯X halogen‑bonding interactions are critical for rationalizing the solid‑state crystal structures [1]. DFT calculations and MEP surface analysis confirmed the stabilizing nature of these halogen‑bonding interactions, which were compared to antiparallel π‑stacking interactions between the arylsulfonate moieties [1]. The 4‑chlorobenzenesulfonate derivatives exhibited distinct halogen‑bonding patterns compared to the 4‑methyl (no halogen bonding) and 4‑bromo (stronger halogen bonding) analogs, enabling predictable tuning of supramolecular architectures [1].

Crystal engineering Halogen bonding Supramolecular chemistry DFT

Palladium‑Catalyzed Cross‑Coupling Selectivity: 4‑Chlorobenzenesulfonate vs. Bromo Analogs

In palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions of neopentyloxysulfonylphenyl bromides with arylboronic acids, 2‑bromo‑ and 4‑bromobenzenesulfonates underwent coupling more rapidly than 3‑bromobenzenesulfonate, whereas chlorobenzenesulfonate did not produce any coupling product under the standard reaction conditions [1]. This stark difference in reactivity highlights the fundamental incompatibility of 4‑chlorobenzenesulfonate with palladium‑catalyzed cross‑coupling protocols that work efficiently for brominated sulfonates.

Suzuki‑Miyaura reaction Palladium catalysis Cross‑coupling Synthetic methodology

Cobalt(III) Complex Binding: 4‑Chlorobenzenesulfonate vs. 2,4‑Dinitrobenzenesulfonate

The binding affinity of the cationic cobalt(III) complex [Co(phen)₂CO₃]⁺ for two arylsulfonates was quantitatively assessed via solubility product measurements [1]. The complex salt [Co(phen)₂CO₃](4‑chlorobenzenesulphonate)⋅3H₂O (1) exhibited a smaller Ksp than [Co(phen)₂CO₃](2,4‑dinitrobenzenesulphonate)⋅H₂O (2), indicating tighter binding and lower aqueous solubility for the 4‑chlorobenzenesulfonate salt [1]. Single‑crystal X‑ray structures revealed distinct hydrogen‑bonding and π–π stacking arrangements, with complex 1 forming a bi‑layered structure while complex 2 adopted a zig‑zag layered packing [1].

Coordination chemistry Anion binding Supramolecular chemistry X‑ray crystallography

4‑Chlorobenzenesulfonate: Evidence‑Driven Application Scenarios for Procurement Decisions


Alzheimer's Disease Drug Discovery: BChE Inhibitor Lead Optimization

Based on the demonstrated BChE inhibitory activity of 4‑chlorobenzenesulfonate‑containing compounds (IC₅₀ values of 9.89–10.45 μM, exceeding the potency of donepezil and galanthamine), procurement of 4‑chlorobenzenesulfonate and its derivatives is justified for medicinal chemistry programs targeting Alzheimer's disease [1]. The scaffold's ability to yield compounds with superior potency to clinical standards under identical assay conditions provides a strong foundation for lead optimization campaigns [1].

Sustainable Iron‑Catalyzed Cross‑Coupling in Pharmaceutical and Agrochemical Synthesis

The identification of aryl chlorobenzenesulfonate esters as the most reactive activating groups for iron‑catalyzed C(sp²)–C(sp³) cross‑coupling enables sustainable, precious‑metal‑free synthetic routes to alkyl‑substituted benzenesulfonate esters [1]. This methodology is particularly valuable for process chemistry in the pharmaceutical and agrochemical industries, where cost, environmental impact, and scalability are critical procurement considerations [1].

Crystal Engineering and Supramolecular Materials Design

The well‑characterized halogen‑bonding interactions of 4‑chlorobenzenesulfonate, intermediate in strength between non‑halogenated (methyl) and brominated analogs, make it a tunable building block for crystal engineering [1]. Its predictable O⋯Cl and type I Cl⋯Cl interactions enable rational design of solid‑state supramolecular architectures with desired packing, stability, and material properties [1]. Additionally, conformational polymorphism observed in HMQ‑CBS crystals demonstrates potential for nonlinear optical (NLO) applications, with phase‑I exhibiting SHG efficiency 0.5 times that of DAST [2].

Anion Binding and Separation Technologies

The tight binding of 4‑chlorobenzenesulfonate to cationic cobalt(III) complexes, evidenced by a smaller Ksp compared to 2,4‑dinitrobenzenesulfonate, supports its use in anion recognition and separation applications [1]. The formation of stable, well‑defined crystalline salts with distinct bi‑layered packing architectures makes 4‑chlorobenzenesulfonate a reliable candidate for developing sensors, extraction agents, or materials where controlled anion binding is required [1].

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